3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one
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Overview
Description
3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one is an organic compound that features a furan ring substituted with a 4-methoxyphenyl group and a morpholinopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the morpholinopropanone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the morpholinopropanone moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protein tyrosine kinase inhibitor.
Medicine: Explored for its antiproliferative and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation and survival . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
6-(5-(4-Methoxyphenyl)furan-2-yl)nicotinonitrile: Another compound with a furan ring and a methoxyphenyl group, known for its antiproliferative and antibacterial activities.
Furan-2-yl(phenyl)methanone derivatives: These compounds also feature a furan ring and are studied for their protein tyrosine kinase inhibitory activity.
Uniqueness
3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one is unique due to its specific combination of a furan ring, a methoxyphenyl group, and a morpholinopropanone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-4-2-14(3-5-15)17-8-6-16(23-17)7-9-18(20)19-10-12-22-13-11-19/h2-6,8H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXKXXNPBAIORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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